molecular formula C6H12IN B14482841 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- CAS No. 65560-41-0

1-Propen-1-amine, 1-iodo-N,N,2-trimethyl-

Cat. No.: B14482841
CAS No.: 65560-41-0
M. Wt: 225.07 g/mol
InChI Key: HTEUKLIVZZZROJ-UHFFFAOYSA-N
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Description

1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H12IN. It is also known by other names such as (1-iodo-2-methyl-propenyl)-dimethyl-amine and 1-iodo-N,N,2-trimethylprop-1-en-1-amine . This compound is characterized by the presence of an iodine atom attached to a propenylamine structure, making it a unique and interesting compound for various chemical applications.

Preparation Methods

The synthesis of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of N,N,2-trimethylprop-1-en-1-amine with iodine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Addition Reactions: The double bond in the propenylamine structure allows for addition reactions with various reagents, leading to the formation of different products.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- involves its interaction with molecular targets through its iodine and amine functional groups. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be compared with similar compounds such as:

The uniqueness of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its chloro and bromo analogs.

Properties

CAS No.

65560-41-0

Molecular Formula

C6H12IN

Molecular Weight

225.07 g/mol

IUPAC Name

1-iodo-N,N,2-trimethylprop-1-en-1-amine

InChI

InChI=1S/C6H12IN/c1-5(2)6(7)8(3)4/h1-4H3

InChI Key

HTEUKLIVZZZROJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(N(C)C)I)C

Origin of Product

United States

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